molecular formula C11H9N3O3 B14546212 6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one CAS No. 62068-79-5

6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Cat. No.: B14546212
CAS No.: 62068-79-5
M. Wt: 231.21 g/mol
InChI Key: GEGTVAVYQJWICJ-UHFFFAOYSA-N
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Description

6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that combines the structural features of benzoxazole and oxadiazinone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its combined benzoxazole and oxadiazinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62068-79-5

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

6-(1,3-benzoxazol-2-yl)-3-methyl-4H-1,3,5-oxadiazin-2-one

InChI

InChI=1S/C11H9N3O3/c1-14-6-12-9(17-11(14)15)10-13-7-4-2-3-5-8(7)16-10/h2-5H,6H2,1H3

InChI Key

GEGTVAVYQJWICJ-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(OC1=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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